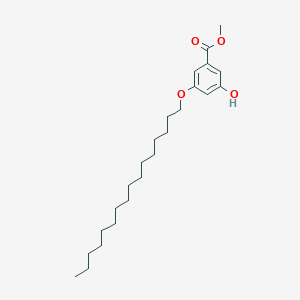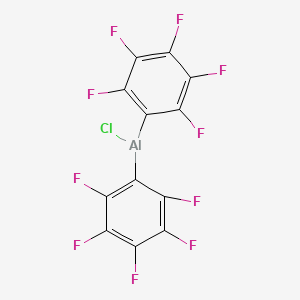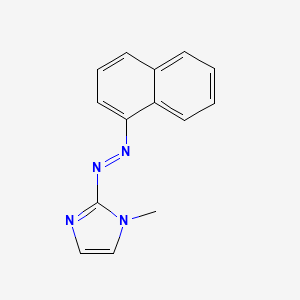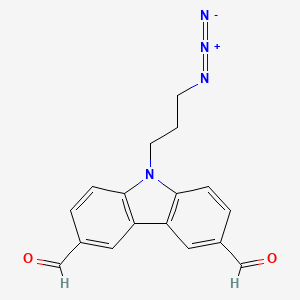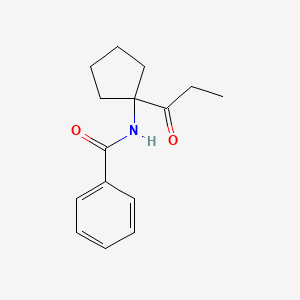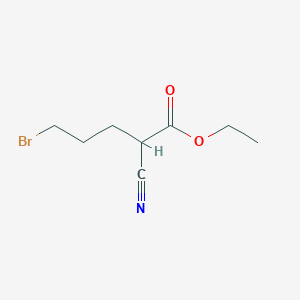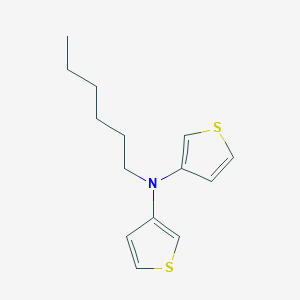
3-Thiophenamine, N-hexyl-N-3-thienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenamine, N-hexyl-N-3-thienyl-: is an organic compound with the molecular formula C14H19NS2 and a molecular weight of 265.44 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-hexyl-N-3-thienyl- typically involves the reaction of thiophene derivatives with hexylamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of 3-Thiophenamine, N-hexyl-N-3-thienyl- may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Thiophenamine, N-hexyl-N-3-thienyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Thiophenamine, N-hexyl-N-3-thienyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing compounds and biological molecules.
Industry: Used in the production of specialty chemicals, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-Thiophenamine, N-hexyl-N-3-thienyl- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The thiophene ring can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- Thiophen-3-amine
- N-Hexyl-N-(3-thienyl)-3-thiophenamine
- 3-Aminothiophene
Uniqueness: 3-Thiophenamine, N-hexyl-N-3-thienyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
394203-42-0 |
|---|---|
Molekularformel |
C14H19NS2 |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N-hexyl-N-thiophen-3-ylthiophen-3-amine |
InChI |
InChI=1S/C14H19NS2/c1-2-3-4-5-8-15(13-6-9-16-11-13)14-7-10-17-12-14/h6-7,9-12H,2-5,8H2,1H3 |
InChI-Schlüssel |
UDXNOUAXASOZEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(C1=CSC=C1)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
